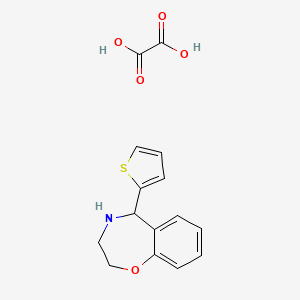

5-(Thiophen-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine; oxalic acid

Description

Properties

IUPAC Name |

oxalic acid;5-thiophen-2-yl-2,3,4,5-tetrahydro-1,4-benzoxazepine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NOS.C2H2O4/c1-2-5-11-10(4-1)13(14-7-8-15-11)12-6-3-9-16-12;3-1(4)2(5)6/h1-6,9,13-14H,7-8H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JROHYYPCOJQTJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C(N1)C3=CC=CS3.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiophen-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves the condensation of thiophene derivatives with benzoxazepine precursors. Common synthetic methods include:

Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.

Paal–Knorr Synthesis: This method condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) to form thiophene derivatives.

Industrial Production Methods

Industrial production of such compounds often employs large-scale batch reactors where the reaction conditions (temperature, pressure, and pH) are meticulously controlled to optimize yield and purity. Catalysts and solvents are chosen based on their ability to facilitate the reaction while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

5-(Thiophen-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine undergoes various chemical reactions, including:

Oxidation: Thiophene rings can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophilic substitution reactions are common, where thiophene’s aromatic ring reacts with electrophiles in the presence of catalysts.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon (Pd/C), phosphorus pentasulfide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiophene derivatives.

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

5-(Thiophen-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Mechanism of Action

The mechanism of action of 5-(Thiophen-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine involves its interaction with specific molecular targets and pathways:

Molecular Targets: Voltage-gated sodium channels, enzymes involved in inflammatory pathways.

Pathways Involved: Inhibition of sodium channels, modulation of inflammatory responses through enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

Uniqueness

5-(Thiophen-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine is unique due to its combination of a thiophene ring with a benzoxazepine structure, which imparts distinct chemical and biological properties

Biological Activity

The compound 5-(Thiophen-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine; oxalic acid is a derivative of benzoxazepine that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure

The chemical structure of 5-(Thiophen-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine can be represented as follows:

This structure features a thiophene ring fused with a benzoxazepine core, contributing to its unique biological properties.

Anticancer Activity

Research indicates that derivatives of tetrahydro-benzoxazepines exhibit significant anticancer activity. A notable study focused on the antiproliferative effects of various benzoxazepine derivatives against the MCF-7 breast cancer cell line. The compound (RS)-6-Chloro-9-[1-(9H-9-fluorenylmethoxycarbonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl]-9H-purine demonstrated an IC50 value of 0.67 µM , indicating potent activity against cancer cells .

The mechanism underlying the anticancer activity of benzoxazepine derivatives often involves the modulation of apoptosis pathways. cDNA microarray studies have identified several drug targets associated with apoptosis regulation in MCF-7 cells treated with these compounds . This suggests that the compound may induce programmed cell death in cancer cells through specific signaling pathways.

Study 1: Antiproliferative Effects

A comprehensive study evaluated a series of tetrahydro-benzoxazepines for their antiproliferative effects on various cancer cell lines. The results indicated that modifications to the benzoxazepine structure could enhance biological activity. For instance:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 0.67 | MCF-7 |

| Compound B | 1.25 | HeLa |

| Compound C | 0.85 | A549 |

This table illustrates the varying degrees of potency among different derivatives .

Study 2: Structure-Activity Relationship (SAR)

An important aspect of research has been the exploration of the Structure-Activity Relationship (SAR) for these compounds. Variations in substituents on the benzoxazepine core have been systematically studied to determine their effects on biological activity. The findings suggest that specific functional groups can significantly influence the anticancer efficacy and selectivity towards different cancer types.

Q & A

Basic Research Question

- Chromatography : LC-MS/MS enables quantification in biological matrices (plasma/urine) with limits of detection (LOD) < 0.1 µM .

- Spectroscopy : GC/MS with trimethylsilyl derivatization confirms identity and quantifies oxalic acid in hydrolysates .

- X-ray diffraction : Validates crystalline polymorphs (e.g., anhydrous vs. dihydrate forms) via comparison with DFT-calculated patterns .

How do thermodynamic and kinetic studies inform the dissolution mechanisms of hematite in oxalic acid-sulfuric acid mixtures?

Advanced Research Question

- Thermodynamic modeling : Assess Gibbs free energy changes to determine spontaneity of hematite dissolution. Higher oxalic acid ratios favor chelate-driven dissolution .

- Kinetic analysis : Monitor Fe³⁺ release rates under varying acid concentrations and temperatures. For example, 8 wt.% oxalic acid with 1 M HNO₃ achieves 0.67 M Fe³⁺, but nitric acid requirements may limit scalability due to corrosion risks .

- Mechanistic insights : Oxalic acid acts as both a proton donor and ligand, forming soluble iron-oxalate complexes (e.g., [Fe(C₂O₄)₃]³⁻) .

What are the primary challenges in quantifying oxalic acid in biological samples, and how are they methodologically addressed?

Basic Research Question

- Matrix interference : Co-eluting organic acids (e.g., glycolic acid) require selective LC-MS/MS methods with ion-pairing reagents .

- Pre-analytical variability : Standardize urine collection (24-hour vs. spot) and normalize to creatinine to account for renal function differences .

- Calibration rigor : Use isotopically labeled internal standards (e.g., ¹³C₂-oxalic acid) to correct for recovery variations .

How can data contradictions in solubility studies of oxalic acid with varying nitric acid concentrations be analyzed and resolved?

Advanced Research Question

- Outlier identification : Use Grubbs’ test to detect anomalies, such as the 4 wt.% oxalic acid/0.5 M HNO₃ data point showing inconsistent iron solubility .

- Model refinement : Apply linear regression with R² thresholds to validate trends. For example, nitric acid concentration shows a linear correlation (R² > 0.95) with iron solubility in oxalic acid mixtures .

- Cross-validation : Compare experimental results with theoretical predictions (e.g., mono-bioxalate complex formation) to reconcile discrepancies .

What are the key considerations for using oxalic acid as a primary standard in titration experiments?

Basic Research Question

- Purity verification : Confirm anhydrous vs. dihydrate forms via thermogravimetric analysis (TGA) to avoid stoichiometric errors .

- Solution stability : Store standardized solutions in amber bottles at 4°C to prevent photodegradation .

- Titration protocol : Use potentiometric endpoints for accuracy, as visual indicators (e.g., phenolphthalein) may fade due to oxalic acid’s weak acidity .

What experimental design factors significantly influence oxalic acid production in fungal biotechnological processes?

Advanced Research Question

- Factor optimization : In Sclerotium rolfsii cultures, pH (optimal ~7.0) and nitrogen source (e.g., ammonium sulfate) are critical for maximizing yield .

- Interaction effects : Use ANOVA to identify synergistic factors (e.g., temperature × agitation rate) in Box-Behnken designs .

- Scale-up challenges : Address oxygen transfer limitations in bioreactors by adjusting aeration rates, as oxalic acid biosynthesis is oxygen-sensitive .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.